Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate
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Overview
Description
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is a chemical compound with the molecular formula C17H21ClO5 and a molecular weight of 340.80 . It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics . This compound is characterized by its solid physical state and its solubility in chloroform and hot ethanol .
Preparation Methods
The synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves several steps. One common method includes the reaction of diethyl glutarate with 4-chlorobenzaldehyde in the presence of a base, followed by acetylation . The reaction conditions typically involve the use of solvents like chloroform and ethanol, and the process is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is widely used in scientific research, particularly in the fields of chemistry and biology . In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate can be compared with other similar compounds, such as diethyl glutarate and diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate . While these compounds share some structural similarities, this compound is unique in its specific functional groups and reactivity . This uniqueness makes it particularly valuable in certain research applications .
Properties
IUPAC Name |
diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIAJXDJOYLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675839 |
Source
|
Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-96-6 |
Source
|
Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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